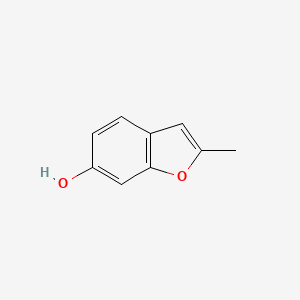

2-Methylbenzofuran-6-ol

Descripción

Significance of Benzofuran (B130515) Derivatives in Chemical and Life Sciences

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a structural cornerstone for a multitude of biologically active molecules. bohrium.comsunderland.ac.ukacs.org Its derivatives are ubiquitous in nature, particularly in the plant kingdom, and are also extensively synthesized in laboratories for their therapeutic potential. acs.orgnih.gov The versatility of the benzofuran scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. bohrium.comnih.gov

In the realm of life sciences, benzofuran derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant activities. bohrium.comnih.govrsc.org They can act as enzyme inhibitors or activators and interact with various cellular receptors. bohrium.com This wide-ranging bioactivity has made the benzofuran nucleus a privileged scaffold in medicinal chemistry, with many clinically approved drugs incorporating this heterocyclic system. sunderland.ac.ukacs.org The ongoing exploration of benzofuran derivatives continues to yield promising candidates for new therapeutic agents. nih.govrsc.org

Overview of 2-Methylbenzofuran-6-ol as a Research Compound

This compound, a specific derivative of benzofuran, has emerged as a compound of interest in various research fields. Its structure, featuring a methyl group at the 2-position and a hydroxyl group at the 6-position of the benzofuran core, imparts specific chemical and biological properties that are actively being investigated. This compound serves as a valuable intermediate in the synthesis of more complex molecules and is utilized in the development of novel compounds with potential therapeutic applications. biosynth.com

Initial studies have indicated that this compound and its derivatives possess noteworthy biological activities. Research has pointed towards its potential as an antimicrobial and anticancer agent. biosynth.com For instance, it has shown activity against various cancer cell lines, including leukemia, lymphoma, and sarcoma. biosynth.com The presence of the hydroxyl group is crucial for its biological interactions, as it can form hydrogen bonds with biological macromolecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 54584-24-6 |

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol |

| Physical Form | Solid |

| Melting Point | 130 °C (sublimed) |

| Boiling Point | 133.2±10.0 °C (Predicted) |

| Density | 1.223±0.06 g/cm3 (Predicted) |

This table presents key chemical and physical properties of this compound. Data sourced from sigmaaldrich.comlookchem.comchemicalbook.com.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive and focused overview of this compound within the context of academic research. The primary objective is to detail the known synthesis methods, chemical properties, and the established and potential biological activities of this compound. The subsequent sections will strictly adhere to presenting factual, research-based information, drawing from scientific literature to build a detailed profile of this compound as a significant research chemical. The content will be structured to provide a clear and authoritative resource for researchers and academics interested in this particular benzofuran derivative.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1-benzofuran-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUDREWVUSTLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480314 | |

| Record name | 2-methylbenzofuran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54584-24-6 | |

| Record name | 2-methylbenzofuran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methylbenzofuran 6 Ol

Established Synthetic Routes for 2-Methylbenzofuran-6-ol

The construction of the this compound framework can be achieved through several established synthetic pathways, primarily involving cyclization reactions and multi-step strategies.

Cyclization Reactions

Cyclization reactions represent a direct and common approach to synthesize the benzofuran (B130515) core.

A frequently employed method for the synthesis of this compound involves the cyclization of phenolic precursors. One such example is the reaction of 2-methylphenol with ethyl formate (B1220265) in the presence of a base. This reaction typically proceeds under mild temperature conditions and is followed by an oxidation step to yield the final product.

Multi-step Strategies

Multi-step syntheses provide a versatile approach to this compound and its derivatives, allowing for greater control over the substitution pattern. These strategies often involve the sequential construction of the furan (B31954) ring onto a pre-existing benzene (B151609) derivative. Common tactics include Friedel-Crafts alkylation or the cyclization of phenolic precursors. For instance, in the synthesis of analogous benzofuran derivatives, hexafluoropropan-2-ol has been utilized as a solvent to improve reaction efficiency under mild conditions, while oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can facilitate the final aromatization step. The characterization of intermediates using techniques such as NMR and HRMS is crucial for confirming the structural integrity at each stage of the synthesis.

Oxidative Dimerization Approaches for Benzofuran Skeletons

Oxidative dimerization has emerged as a powerful tool for constructing complex benzofuran structures. This method involves the coupling of two benzofuranone units, often mediated by a catalyst. For example, a catalytic aerobic oxidative dimerization of benzofuranones has been developed using a Pd(II)-µ-hydroxo complex. jst.go.jpnih.gov This reaction can be followed by a radical-radical cross-coupling with azo compounds, enabling the one-pot synthesis of structurally complex benzofuranones. jst.go.jpnih.gov The electronic properties of the substituents on the aromatic ring of the starting benzofuranone can influence the yield of the dimer. jst.go.jp For instance, an electron-withdrawing group like fluorine has been shown to give a better yield compared to an electron-donating group like methoxy (B1213986). jst.go.jp Another approach involves the pyridinium (B92312) chlorochromate (PCC)-mediated oxidative dimerization of 3-arylbenzofuran-2-ones at room temperature. acs.org

Advanced Synthetic Strategies for this compound and its Derivatives

In addition to established routes, advanced synthetic methods are continuously being developed to access the benzofuran core with greater efficiency and complexity.

Cascade Sigmatropic Rearrangements in Benzofuran Core Construction

Cascade reactions involving sigmatropic rearrangements offer an elegant and efficient pathway to the benzofuran nucleus. A notable example is the use of a nih.govnih.gov-sigmatropic rearrangement in the synthesis of various benzofurans. rsc.orgresearchgate.net This strategy has been successfully applied to the total synthesis of several natural products containing the benzofuran motif. rsc.org The reaction can be promoted by reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or a combination of trifluoroacetyl triflate and N,N-dimethylpyridin-4-amine (DMAP). rsc.org This approach has proven effective for the construction of both cyclic and acyclic dihydrobenzofurans. rsc.org A cascade process involving an interrupted Pummerer reaction followed by a nih.govnih.gov sigmatropic rearrangement has also been developed for the metal-free C–H/C–H coupling of aryl sulfoxides with phenols, leading to the formation of biaryl structures. jst.go.jpnih.gov

Palladium and Copper-Catalyzed Cyclization and Coupling Reactions

The synthesis of benzofuran scaffolds, including this compound, has been significantly advanced through the use of palladium and copper catalysts. These metals facilitate a variety of cyclization and coupling reactions, offering efficient routes to the desired products.

Palladium-catalyzed reactions are particularly versatile for constructing the benzofuran ring system. One common strategy involves the intramolecular C-H bond functionalization of appropriately substituted precursors. For example, phenols can react with bromoalkynes to form (Z)-2-bromovinyl phenyl ethers, which then undergo palladium-catalyzed intramolecular cyclization to yield 2-substituted benzofurans. organic-chemistry.org Another approach is the palladium-catalyzed addition of arylboronic acids to aliphatic nitriles, which can lead to the one-pot synthesis of 2-arylbenzofurans through sequential addition and intramolecular annulation. organic-chemistry.org Furthermore, palladium catalysts are effective in the Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles, allowing for the introduction of diverse substituents at the 2-position. unicatt.itnih.gov The choice of the palladium catalyst and ligands is crucial and often depends on the specific nucleophile used. For instance, Pd₂(dba)₃/dppf is effective for nitrogen-based nucleophiles, while [Pd(η³-C₃H₅)Cl]₂/XPhos is more suitable for sulfur, oxygen, and carbon nucleophiles. nih.gov

Copper catalysis is also prominent in benzofuran synthesis. A widely used method is the coupling of cuprous aryl acetylenes with o-halophenols. jocpr.com Copper(I) iodide is a common catalyst for this transformation, often used in combination with a base like triethylamine (B128534) and a palladium co-catalyst such as (PPh₃)₂PdCl₂. jocpr.com More recent developments include copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, which proceeds through a sequential nucleophilic addition and oxidative cyclization, offering a one-pot procedure to polysubstituted benzofurans. rsc.org

A one-pot synthesis of 2-arylbenzofurans can be achieved using both palladium and copper catalysts, reacting substituted aryl halides with 2-halo substituted phenols and ethynyl (B1212043) trimethyl silane. researchgate.net This method proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination, followed by an intramolecular nucleophilic attack to form the benzofuran ring. researchgate.net

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Palladium (e.g., Pd(OAc)₂) | Intramolecular C-H Functionalization | Phenols, Bromoalkynes | Forms (Z)-2-bromovinyl phenyl ethers as intermediates. organic-chemistry.org |

| Palladium (e.g., Pd(OAc)₂) | Addition/Annulation | 2-(2-hydroxyphenyl)acetonitriles, Arylboronic acids | One-pot synthesis of 2-arylbenzofurans. organic-chemistry.org |

| Palladium (e.g., Pd₂(dba)₃/dppf) | Tsuji-Trost-type Substitution | Benzofuran-2-ylmethyl acetates, N-nucleophiles | Regioselective substitution at the benzylic position. unicatt.itnih.gov |

| Copper (e.g., CuI) | Coupling/Cyclization | o-halophenols, Aryl acetylenes | A common and established method. jocpr.com |

| Copper (e.g., CuBr) / O₂ | Aerobic Oxidative Cyclization | Phenols, Alkynes | One-pot, regioselective synthesis. rsc.org |

| Palladium/Copper (e.g., Pd(dppf)Cl₂/CuI) | One-pot Coupling/Cyclization | Aryl halides, 2-halophenols, Ethynyl trimethyl silane | Multi-step reaction in a single pot for 2-arylbenzofurans. researchgate.net |

Intramolecular Condensation of Wittig Reagents

The intramolecular Wittig reaction is a powerful tool for the synthesis of various heterocyclic compounds, including benzofurans. This method involves the formation of a phosphorus ylide within a molecule, which then reacts with a carbonyl group in the same molecule to form a double bond and close the ring. For the synthesis of 2-methylbenzofurans, this typically involves an o-acyloxybenzylidene phosphorane intermediate that undergoes intramolecular condensation. jocpr.com

The general strategy starts with a phenol, which is converted to a phosphonium (B103445) salt. For instance, 2-hydroxymethylphenol can be reacted with triphenylphosphonium bromide to generate (2-hydroxybenzyl)triphenylphosphonium bromide. This phosphonium salt can then undergo a Wittig reaction with an appropriate aldehyde, such as propanal, in the presence of a base to form the 2-ethylbenzofuran (B194445) structure. For 2-methylbenzofuran (B1664563) synthesis, a similar strategy employing a suitable carbonyl compound would be used. The intramolecular Wittig approach has been noted for its efficiency and scalability in producing benzofuran derivatives.

Cyclization via Condensation Reactions of Phenacyl Phenyl Ethers

The cyclization of phenacyl phenyl ethers is a classic and effective method for the synthesis of 2-arylbenzofurans. This reaction is typically acid-catalyzed, with polyphosphoric acid (PPA) being a commonly used reagent. jocpr.com The process involves heating the phenacyl phenyl ether, often in a high-boiling solvent like xylene, to induce cyclization. jocpr.com This method allows for the construction of the benzofuran core by forming a new carbon-oxygen bond and a carbon-carbon bond through an intramolecular electrophilic aromatic substitution-type mechanism. For instance, phenacyl ethers derived from o-hydroxyacetophenone and various aromatic moieties can be cyclized to produce the corresponding 2-arylbenzofurans.

Photolytic Synthesis Approaches

Photolytic methods offer an alternative pathway for the synthesis of benzofuran derivatives. These reactions utilize light energy to induce cyclization. One documented approach involves the photolysis of β,β-bis-(o-methoxyphenyl)vinylbromides in a solvent like benzene to furnish 2-arylbenzofurans. jocpr.com Another photolytic strategy involves the irradiation of substrates such as 4-(2-halobenzyl)-5-substituted-1,2,4-triazole-3-thiones, which can lead to cyclized products. researchgate.net While not as commonly employed as other methods, photolytic synthesis can provide unique routes to specific benzofuran structures under mild conditions.

One-pot Synthesis Methodologies

One such approach involves the transformation of allyl aryl ethers into 2-methylbenzofurans through a sequential Claisen rearrangement followed by oxidative cyclization. rsc.org Another efficient one-pot synthesis of 2-arylbenzofurans involves the reaction of substituted aryl halides with 2-halo substituted phenols and ethynyl trimethyl silane, utilizing both palladium and copper catalysts. researchgate.net This reaction proceeds through a cascade of catalytic cycles to build the final product in a single reaction vessel. researchgate.net

Furthermore, a one-pot synthesis of benzofurans has been reported based on the addition and palladium-catalyzed C-H bond functionalization of phenols with bromoalkynes. organic-chemistry.org This method first generates a vinyl ether intermediate which then cyclizes in the same pot. organic-chemistry.org The synthesis of 2-arylbenzofurans from o-iodophenols and terminal acetylenes can also be performed as a one-pot Sonogashira coupling followed by cyclization. rsc.org

| One-pot Methodology | Key Reactions | Catalyst/Reagents | Resulting Product |

| Allyl Aryl Ether Transformation | Claisen Rearrangement, Oxidative Cyclization | Not specified | 2-Methylbenzofurans rsc.org |

| Multi-component Reaction | Coupling, Cyclization | Pd(dppf)Cl₂, CuI, i-Pr₂NH | 2-Arylbenzofurans researchgate.net |

| Addition/C-H Functionalization | Addition, Intramolecular Cyclization | Palladium catalyst | 2-Substituted benzofurans organic-chemistry.org |

| Sonogashira Coupling/Cyclization | Coupling, Cyclization | Pd(PPh₃)₂Cl₂, CuI | 2-Arylbenzofurans rsc.org |

Chemical Reactivity and Derivatization of this compound

Oxidation Reactions of the Hydroxyl Group

The hydroxyl group at the 6-position of this compound is a key functional group that can undergo oxidation reactions. smolecule.com Oxidation of this phenolic hydroxyl group can lead to the formation of the corresponding quinone or other oxidized derivatives. smolecule.com Common oxidizing agents used for such transformations include potassium permanganate (B83412) and chromium trioxide. The conditions for these reactions, such as the acidity or basicity of the medium, are important factors in determining the outcome and yield of the oxidation. smolecule.com

Reduction Reactions to Dihydro Derivatives

The reduction of this compound can lead to the formation of its corresponding 2,3-dihydro derivatives. smolecule.com This transformation involves the saturation of the double bond within the furan ring component of the benzofuran structure. nih.gov A common method for achieving this is through catalytic hydrogenation. nih.gov For instance, the use of a palladium on carbon (Pd/C) catalyst is a known strategy for the selective reduction of the α,β-unsaturated C=C double bond in the furanoid ring of benzofuran systems. nih.gov

Another reagent frequently employed for the reduction of benzofuran derivatives is sodium borohydride (B1222165) (NaBH4). smolecule.com This reducing agent is typically used under anhydrous conditions to yield dihydro derivatives. smolecule.com The synthesis of 2,3-dihydro-2-methylbenzofuran (B49830) can be accomplished through the reduction of the parent benzofuran derivative. ontosight.ai These dihydrobenzofuran structures are of interest due to their presence in various biologically active compounds. nih.gov

Electrophilic Substitution Reactions on the Benzofuran Ring

The benzofuran ring of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic core. smolecule.com The position of substitution is influenced by the directing effects of the existing substituents, namely the methyl and hydroxyl groups, as well as the heteroatom in the furan ring.

The hydroxyl group at the 6-position is an activating group and directs electrophiles to the ortho and para positions. The presence of the fused furan ring further influences the regioselectivity. For instance, bromination of a similar benzofuran derivative with a hydroxyl group at the 5-position resulted in the substitution of bromine at the ortho position (position 4). nih.gov This suggests that electrophilic substitution on this compound would likely occur at positions 5 or 7 of the benzene ring.

Solvent Effects on Regioselectivity of Functionalization

The choice of solvent can significantly influence the regioselectivity of functionalization reactions on benzofuran rings. For example, in analogous systems, the use of polar aprotic solvents like dimethylformamide (DMF) has been shown to favor electrophilic substitution at the 5-position. This is attributed to the enhanced stabilization of the reaction intermediates in such solvents. Conversely, nonpolar solvents might lead to different substitution patterns. The solvent can also affect reaction efficiency, with adjustments in solvent polarity sometimes leading to improved reaction rates under milder conditions.

Reactions with Specific Reagents and Conditions

The reactivity of this compound with specific reagents highlights its chemical versatility.

Potassium Permanganate for Oxidation

Potassium permanganate (KMnO4) is a strong oxidizing agent that can be used to oxidize this compound. smolecule.com The reaction typically occurs under acidic conditions. smolecule.com The hydroxyl group on the benzofuran ring can be oxidized to form the corresponding ketone or aldehyde. smolecule.com However, due to the strength of KMnO4, overoxidation to form carboxylic acids is a common outcome in the oxidation of primary alcohols. libretexts.org In the case of 2-methylbutane, oxidation with KMnO4 yields 2-methylbutan-2-ol. doubtnut.com

Sodium Borohydride for Reduction

Sodium borohydride (NaBH4) is a selective reducing agent used for the reduction of aldehydes and ketones to alcohols. masterorganicchemistry.com In the context of this compound, NaBH4 is employed to reduce the benzofuran ring to its dihydro derivative. smolecule.com This reaction is typically carried out under anhydrous conditions. smolecule.com The reduction of aurones with sodium borohydride in methanol (B129727) at ambient temperature yields the corresponding 2,3-dihydrobenzofuran-3-ols. rsc.org

Halogens and Nitrating Agents for Electrophilic Substitution

Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents are used to functionalize the benzofuran ring of this compound. smolecule.com These electrophilic substitution reactions are generally conducted under either acidic or basic conditions. smolecule.com For instance, the bromination of a benzofuran derivative in acetic acid has been shown to result in the substitution of a bromine atom onto the benzene ring. nih.gov The regioselectivity of these reactions is governed by the electronic properties of the benzofuran ring system.

Compound Information Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 54584-24-6 | C₉H₈O₂ | 148.16 g/mol chemscene.com |

| 2,3-Dihydro-2-methylbenzofuran | Not specified | C₉H₁₀O | Not specified |

| Potassium Permanganate | 7722-64-7 | KMnO₄ | 158.03 g/mol |

| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 g/mol |

| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 g/mol |

| Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 g/mol |

| Bromine | 7726-95-6 | Br₂ | 159.81 g/mol |

| 2-methylbutan-2-ol | 75-85-4 | C₅H₁₂O | 88.15 g/mol |

| 2,3-dihydrobenzofuran-3-ol | Not specified | C₈H₈O₂ | Not specified |

Interactive Data Table: Reaction Overview

| Reaction Type | Reagent | Conditions | Product Type |

| Reduction | Sodium Borohydride | Anhydrous | Dihydro derivative smolecule.com |

| Electrophilic Substitution | Halogens, Nitrating agents | Acidic or basic | Substituted benzofuran smolecule.com |

| Oxidation | Potassium Permanganate | Acidic | Ketone/Aldehyde smolecule.com |

Spectroscopic Characterization and Structural Elucidation of 2 Methylbenzofuran 6 Ol

X-ray Crystallography for Stereochemical Ambiguities

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of a molecule, thereby resolving any stereochemical uncertainties. For benzofuran (B130515) derivatives, this technique is crucial for unequivocally confirming the spatial arrangement of substituents. researchgate.net In cases where other spectroscopic methods like NMR provide ambiguous or conflicting data regarding the relative or absolute configuration of stereocenters, a single-crystal X-ray diffraction analysis offers direct evidence of the molecular geometry. researchgate.netacs.org

The process involves irradiating a crystalline form of 2-Methylbenzofuran-6-ol with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the electron density, which in turn reveals the precise positions of each atom in the crystal lattice. This information is invaluable for confirming the planarity of the benzofuran ring system and the orientation of the methyl and hydroxyl groups. researchgate.net For instance, in complex structures involving benzofuran moieties, X-ray crystallography has been used to confirm the structure of key products and elucidate the stereochemistry of related dihydrobenzofuran derivatives. researchgate.net

Table 1: Crystallographic Data for a Benzofuran Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | Value |

| R-factor (%) | Value |

| Note: This table presents hypothetical data for a related benzofuran derivative to illustrate the type of information obtained from X-ray crystallography. Specific data for this compound was not available in the search results. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. slideshare.net When this compound is exposed to ultraviolet or visible light, its electrons can be promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these transitions occur are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

For this compound, the primary electronic transitions of interest are π→π* and n→π* transitions. youtube.com The benzofuran ring system, with its conjugated double bonds, gives rise to strong π→π* absorptions. The presence of the hydroxyl group (-OH) introduces non-bonding electrons (n), which can undergo n→π* transitions. masterorganicchemistry.com These transitions typically occur at longer wavelengths and have lower intensities compared to π→π* transitions. masterorganicchemistry.com The position of the absorption maximum (λmax) can be influenced by the solvent polarity. researchgate.net

Table 2: Typical UV-Vis Absorption Data for Benzofuran Derivatives

| Transition Type | Typical λmax Range (nm) | Molar Absorptivity (ε) |

| π→π | 250-300 | High |

| n→π | 300-350 | Low |

| Note: The specific λmax for this compound may vary depending on the solvent and other experimental conditions. |

The hydroxyl group at the 6-position can act as an auxochrome, influencing the wavelength and intensity of the absorption bands of the benzofuran chromophore. This is due to the interaction of the non-bonding electrons on the oxygen with the π-system of the ring.

Gas Chromatography-Mass Spectrometry (GC-MS) in Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, even at trace levels. kiyorndlab.com This makes it particularly well-suited for the analysis of this compound in complex mixtures, such as environmental samples or in the products of chemical reactions. researchgate.netepa.gov

In a GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component, including this compound, elutes from the column, it enters the mass spectrometer. kiyorndlab.com

The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the compound, showing the molecular ion peak (which corresponds to the molecular weight of the compound) and a series of fragment ion peaks. researchgate.net This fragmentation pattern provides valuable structural information that can be used to confirm the identity of this compound. The high sensitivity of GC-MS allows for the detection of this compound at very low concentrations. kiyorndlab.com

Table 3: Hypothetical GC-MS Data for this compound

| Parameter | Value |

| Retention Time (min) | Value |

| Molecular Ion (m/z) | 148 |

| Key Fragment Ions (m/z) | Values |

| Note: The retention time is dependent on the specific GC conditions. The molecular ion corresponds to the molecular weight of this compound (C₉H₈O₂). Key fragment ions would be determined from an actual mass spectrum. |

Strategies for Resolving Contradictions in Spectral Data

In the structural elucidation of a compound like this compound, it is not uncommon to encounter apparent contradictions between different sets of spectral data. For instance, NMR data might suggest a particular connectivity, while IR data may indicate the presence or absence of a functional group that seems inconsistent. Resolving these discrepancies is a critical part of the analytical process.

A systematic approach is essential. This begins with a careful re-examination of each spectrum to ensure correct interpretation and to check for any artifacts or impurities. If contradictions persist, a multi-pronged strategy is employed:

Re-evaluation of Data: A thorough review of all spectral data (NMR, IR, MS, and UV-Vis) is the first step. This includes checking for correct peak assignments and considering alternative interpretations.

Two-Dimensional NMR Techniques: If one-dimensional NMR spectra are ambiguous, advanced techniques such as COSY, HSQC, and HMBC can be used to establish definitive correlations between protons and carbons, helping to piece together the molecular skeleton.

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties of a proposed structure. acs.org The calculated spectra can then be compared with the experimental data to see if they are a good match.

Chemical Derivatization: Sometimes, chemically modifying the molecule can help to resolve ambiguities. For example, derivatizing the hydroxyl group of this compound could lead to predictable shifts in the NMR or mass spectra, confirming its presence and position.

Definitive Structural Analysis: In cases of persistent ambiguity, especially concerning stereochemistry, obtaining a single crystal suitable for X-ray crystallography is the ultimate solution to provide an unambiguous structural assignment. researchgate.net

By employing a combination of these strategies, chemists can confidently resolve contradictions in spectral data and arrive at the correct structure of this compound.

Biological Activities and Pharmacological Potential of 2 Methylbenzofuran 6 Ol and Its Derivatives

Anti-tumor Activity

Derivatives of 2-methylbenzofuran-6-ol have demonstrated notable anti-tumor activity across various studies. biosynth.comnih.gov These compounds exhibit their anticancer effects through multiple mechanisms, including the modulation of key signaling pathways, influence on gene expression, and direct cytotoxic effects on cancer cells.

Modulation of Signaling Pathways (e.g., MAPK/ERK pathway)

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation and survival. nih.gov Aberrant activation of this pathway is a common feature in many cancers. Some benzofuran (B130515) derivatives have been shown to modulate the MAPK/ERK pathway, suggesting a potential mechanism for their anti-tumor effects. The Raf/MEK/ERK pathway, in particular, is a key player in preventing apoptosis (programmed cell death) in cancer cells. nih.gov By interfering with this pathway, certain compounds can sensitize cancer cells to the effects of chemotherapeutic drugs. nih.gov

Influence on Gene Expression

The ability of this compound derivatives to influence gene expression is another important aspect of their anti-tumor potential. Gene expression is the process by which information from a gene is used in the synthesis of a functional gene product, such as a protein. Aberrant gene expression is a hallmark of cancer. N6-methyladenosine (m6A), the most abundant mRNA modification, is a key regulator of gene expression, and its dysregulation has been linked to various cancers. nih.gov While direct studies on this compound's effect on m6A are limited, the modulation of gene expression by benzofuran derivatives can occur through various mechanisms, including the regulation of transcription factors and epigenetic modifications, which can ultimately lead to the inhibition of tumor growth and survival pathways. nih.gov

Cytotoxic Activity against Specific Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. This cytotoxic activity underscores the direct cancer-killing potential of these compounds.

Halogenated derivatives of benzofuran, for instance, have shown significant cytotoxic activity. nih.gov The introduction of halogens like bromine or chlorine into the benzofuran structure can enhance their anticancer properties. nih.gov For example, certain halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have exhibited promising activity against lung (A549) and liver (HepG2) cancer cells. nih.gov

Research has also highlighted the efficacy of benzofuran derivatives against leukemia cell lines. Specifically, some derivatives have shown selective toxicity towards human leukemia cells (K562 and MOLT-4) and cervix carcinoma cells (HeLa). researchgate.net Furthermore, benzodifuran derivatives have displayed cytotoxic activity comparable to the clinical anticancer drug cisplatin, particularly against liver (Hep-G2) and melanoma (WM266) cancer cell lines. researchgate.net

The table below summarizes the cytotoxic activity of various benzofuran derivatives against different cancer cell lines as reported in the literature.

| Derivative Class | Cancer Cell Lines | Observed Effect |

| Halogenated Benzofurans | A549 (Lung), HepG2 (Liver) | Promising cytotoxic activity. nih.gov |

| Benzofuran Derivatives | K562 (Leukemia), MOLT-4 (Leukemia), HeLa (Cervical) | Significant and selective cytotoxic activity. researchgate.net |

| Benzodifuran Derivatives | Hep-G2 (Liver), WM266 (Melanoma) | Cytotoxic activity comparable to cisplatin. researchgate.net |

| Benzofuran-Isatin Conjugates | SW-620 (Colorectal), HT-29 (Colorectal) | Good anti-proliferative activity. nih.gov |

| Benzofuran-Chalcone Derivatives | HCC1806 (Breast), HeLa (Cervical), A549 (Lung) | Potent anticancer activity. nih.gov |

Dual Inhibition of Kinase Targets (e.g., PI3K, VEGFR-2)

A promising strategy in cancer therapy is the development of drugs that can simultaneously inhibit multiple kinase targets involved in tumor growth and angiogenesis. Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are two such critical targets. researchgate.netrsc.org The PI3K pathway is crucial for cell survival and proliferation, while VEGFR-2 plays a key role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. researchgate.netnih.gov

Several benzofuran derivatives have been designed and synthesized as dual inhibitors of PI3K and VEGFR-2. researchgate.net For instance, a novel series of benzofuran derivatives demonstrated significant activity against hepatocellular (HePG2) and prostate (PC3) cancer cell lines, with one compound showing potent dual inhibitory effects against both PI3K and VEGFR-2. researchgate.net This dual-inhibition mechanism offers a powerful approach to combat cancer by simultaneously targeting tumor cell survival and the blood supply that sustains it.

Antimicrobial Properties

In addition to their anti-tumor effects, this compound and its derivatives possess significant antimicrobial properties, showing activity against a variety of pathogenic bacteria. nih.gov

Activity against Bacteria (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

Research has shown that derivatives of this compound are effective against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus and Escherichia coli : These two bacteria are common causes of infections in both community and hospital settings. nih.govnih.gov Derivatives of this compound have demonstrated significant antimicrobial activity against both Staphylococcus aureus and Escherichia coli. researchgate.net For example, a study on novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives found that one of the synthesized compounds was particularly active against these two bacteria. researchgate.net

Mycobacterium tuberculosis : This bacterium is the causative agent of tuberculosis, a major global health problem. Some benzofuran derivatives have shown profound activity against Mycobacterium tuberculosis, with the added benefit of low toxicity towards mammalian cells. For instance, 6-benzofurylpurine, a derivative where the benzofuran substituent is directly connected to a purine (B94841) ring, was found to be a highly potent inhibitor of M. tuberculosis. nih.gov Furthermore, a series of 2-substituted-3H-benzofuro[3,2-e]benzofurans have also been identified as active against M. tuberculosis H37Rv. nih.gov

The table below provides a summary of the antibacterial activity of various benzofuran derivatives.

| Derivative Class | Bacterial Strain | Observed Effect |

| 1-(1-benzofuran-2-yl)-2-mesitylethanone Derivatives | Staphylococcus aureus, Escherichia coli | Active against both bacterial strains. researchgate.net |

| 6-Benzofurylpurine | Mycobacterium tuberculosis | Highly potent inhibitor. nih.gov |

| 2-substituted-3H-benzofuro[3,2-e]benzofurans | Mycobacterium tuberculosis H37Rv | Active against this strain. nih.gov |

Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

Benzofuran derivatives have demonstrated significant potential as antifungal agents. nih.gov Research into synthetic benzofuran derivatives has revealed compounds with potent activity against pathogenic fungi. nih.gov One study synthesized a series of benzofuran derivatives and tested their ability to inhibit the growth of Cryptococcus neoformans and Aspergillus fumigatus. nih.gov It was discovered that the antifungal activity of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate was drastically increased upon conversion to its dibromo derivative, suggesting that halogenation can be a key factor in enhancing efficacy. nih.gov

The mechanism of action for some of these derivatives is linked to their ability to mobilize intracellular calcium, which is considered an important characteristic for fungicidal activity. nih.govresearchgate.net While not all derivatives showed a direct correlation between calcium fluxes and antifungal effects, they did augment the calcium influx elicited by amiodarone, a known antifungal benzofuran drug. nih.gov

Derivatives of benzofuran have also been tested against Candida albicans. researchgate.net Furthermore, benzofuran-5-ol (B79771) derivatives have shown potent antifungal activity against various fungal species, including C. albicans, Candida tropicalis, Aspergillus niger, and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values comparable or superior to the standard drug 5-fluorocytosine. nih.govresearchgate.net

| Compound/Derivative Class | Target Fungi | Key Research Finding | Citations |

| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Cryptococcus neoformans, Aspergillus fumigatus | Drastically increased antifungal activity compared to its non-brominated precursor. | nih.gov |

| Benzofuran-5-ol derivatives | Candida albicans, Candida tropicalis, Aspergillus spp., Cryptococcus neoformans | Exhibited potent antifungal activity, with some compounds showing MIC values of 1.6-12.5 μg/mL. | nih.govresearchgate.net |

| 1-(1-Benzofuran-2-yl)-2-mesitylethanone derivatives | Candida albicans | Showed moderate activity against the tested microorganism. | researchgate.net |

| Amiodarone (Benzofuran-based drug) | Broad range of fungi | Mobilizes intracellular Ca2+, a key feature of its fungicidal activity. | nih.govresearchgate.net |

Antiviral Activity

Recent studies have identified benzofuran derivatives as promising antiviral agents through the activation of host innate immunity. nih.gov A series of newly identified benzofuran derivatives were shown to function as agonists for the STING (Stimulator of Interferon Genes) pathway, which plays a critical role in the immune response to viral infections. nih.gov

These STING-activating benzofuran compounds demonstrated a tangible antiviral effect against human coronaviruses. Specifically, derivatives designated as BZF-2OH and BZF-5OH were effective at inhibiting the replication of SARS-CoV-2 in various human cell lines. nih.gov The antiviral activity was confirmed to be mediated by the induction of Type I interferons (IFN-I). nih.gov

| Compound | Virus | Cell Line | Activity (EC₅₀) | Citations |

| BZF-2OH | SARS-CoV-2 | BEAS-2B | μM range | nih.gov |

| BZF-5OH | SARS-CoV-2 | BEAS-2B | μM range | nih.gov |

| BZF-37OH | SARS-CoV-2 | BEAS-2B | Inactive | nih.gov |

| BZF-2OH | SARS-CoV-2 | Calu-3 | nM range | nih.gov |

| BZF-5OH | SARS-CoV-2 | Calu-3 | nM range | nih.gov |

| BZF-37OH | SARS-CoV-2 | Calu-3 | nM range | nih.gov |

Antioxidant Effects and Protection from Oxidative Stress

The benzofuran structure is a key feature in compounds exhibiting significant antioxidant properties. ontosight.ai Derivatives of this compound have been noted for their potential to protect cells from damage caused by oxidative stress. This activity is often attributed to the hydroxyl group on the benzofuran ring, which can form hydrogen bonds and scavenge free radicals. The presence of a free hydroxyl group at the C-6 position, as in this compound, is suggested to be important for enhancing free radical scavenging activity. researchgate.net

Some benzofuran derivatives exhibit neuroprotective effects by mitigating oxidative stress. nih.govnih.gov For instance, a derivative known as MBPTA was found to protect neuronal cells from MPP⁺-induced apoptosis by inhibiting the generation of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov Another study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives found that certain compounds in the series could inhibit lipid peroxidation (LPO) and scavenge DPPH radicals. nih.gov

It is noteworthy that the effect of benzofuran derivatives on oxidative stress can be context-dependent. While many act as antioxidants, some can exhibit pro-oxidative behavior in cancer cells, increasing oxidative stress and leading to cell death. nih.gov

| Compound/Derivative Class | Experimental Model | Protective Effect | Citations |

| This compound | Cellular models | Protects cells from oxidative stress. | |

| MBPTA (a benzofuran derivative) | SH-SY5Y neuronal cells | Protects against MPP⁺-induced oxidative stress and cell death by inhibiting ROS/NO generation. | nih.gov |

| 7-methoxy-N-(4-chloro-3-nitrophenyl)benzofuran-2-carboxamide (Compound 1j) | In vitro cell-free bioassays | Exhibited moderate to appreciable inhibition of lipid peroxidation (LPO) and scavenging of DPPH radicals. | nih.gov |

| 2-Arylbenzofurans | Not specified | Exhibit antioxidant properties, enhanced by a free hydroxyl group. | researchgate.net |

Interaction with Cytochrome P450 Enzymes

This compound and its derivatives are known to interact with cytochrome P450 (CYP) enzymes, which are critical for the metabolism of various drugs and xenobiotics. This interaction can manifest as either inhibition or activation, indicating a complex role in pharmacology.

Specific studies have focused on the inhibitory effects of benzofuran derivatives on CYP2A6, an enzyme involved in nicotine (B1678760) metabolism and the activation of certain procarcinogens. jst.go.jpnih.gov Synthetic benzofuran derivatives have shown potent and selective inhibition of CYP2A6. For example, 4-methoxybenzofuran (B8762342) was found to be a comparable inhibitor to known agents like methoxalen and menthofuran. jst.go.jpnih.gov These findings suggest that such compounds could serve as leads for developing agents to aid in smoking cessation or cancer prevention. jst.go.jpnih.gov

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Citations |

| Methoxalen | CYP2A6 | 0.47 µM | jst.go.jpnih.gov |

| Menthofuran | CYP2A6 | 1.27 µM | jst.go.jpnih.gov |

| 4-Methoxybenzofuran | CYP2A6 | 2.20 µM | jst.go.jpnih.gov |

| 5-Methoxycoumarin | CYP2A6 | 0.13 µM | jst.go.jpnih.gov |

| 6-Methoxycoumarin | CYP2A6 | 0.64 µM | jst.go.jpnih.gov |

Influence on Other Signaling Pathways

Beyond direct enzymatic interactions, this compound and its derivatives exert their biological effects by modulating key cellular signaling pathways involved in cell growth, proliferation, and survival. Research has indicated that this compound can modulate the MAPK/ERK signaling pathway, which is fundamental to processes of cell proliferation and differentiation.

In the context of neuroprotection, the benzofuran derivative MBPTA was shown to activate the PI3K/Akt survival signaling pathway, a crucial cascade for promoting cell survival and inhibiting apoptosis. nih.gov The cytoprotective effects of MBPTA were abolished when PI3K and Akt inhibitors were used, confirming the pathway's central role in its mechanism of action. nih.gov

Potential as Anti-inflammatory Agents

The benzofuran scaffold is present in many compounds recognized for their anti-inflammatory properties. nih.govnih.gov Studies on fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated their efficacy as anti-inflammatory agents both in vitro and in vivo. mdpi.com These compounds were shown to suppress lipopolysaccharide-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). mdpi.com This led to a significant decrease in the secretion of key inflammatory mediators. mdpi.com

Another class of benzofuran derivatives, aurones, has also been investigated. A synthetic aurone, AU-23, was found to downregulate the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in macrophage cells. ijper.org

| Compound/Derivative Class | Mediator/Target | Inhibitory Potency (IC₅₀) / Effect | Citations |

| Fluorinated benzofurans | Interleukin-6 (IL-6) | 1.2 to 9.04 µM | mdpi.com |

| Fluorinated benzofurans | Chemokine (C-C) Ligand 2 (CCL2) | 1.5 to 19.3 µM | mdpi.com |

| Fluorinated benzofurans | Nitric Oxide (NO) | 2.4 to 5.2 µM | mdpi.com |

| Fluorinated benzofurans | Prostaglandin E2 (PGE2) | 1.1 to 20.5 µM | mdpi.com |

| AU-23 (an aurone) | IL-6, IL-1β, TNF-α, iNOS | Downregulates expression at the transcriptional level. | ijper.org |

Antidiabetic Activity

Among the diverse biological profiles of benzofuran derivatives, antihyperglycemic and antidiabetic activities have been reported. nih.govresearchgate.net This suggests that the benzofuran scaffold is a promising starting point for the design and development of novel agents for managing diabetes. While this is a recognized potential for the broader class of benzofuran compounds, specific and detailed research focusing on the antidiabetic effects of this compound itself is less extensively documented in available literature compared to its other pharmacological activities. nih.govresearchgate.net

Antihyperglycemic Activity

Derivatives of the benzofuran core have demonstrated notable potential in the management of hyperglycemia. Studies on the leaves of Morus insignis have led to the isolation of 2-arylbenzofuran derivatives, which have shown significant hypoglycemic effects in streptozotocin (B1681764) (STZ)-induced hyperglycemic rat models. google.com Specifically, the ethyl acetate (B1210297) and n-butanol soluble fractions, from which compounds like mulberrofuran U and moracin M-3-O-beta-D-glucopyranoside were identified, exhibited this activity. google.com

In a different approach, a series of benzofuran-based chromenochalcones were synthesized and evaluated for their antidiabetic properties. drugbank.com Several of these compounds showed a significant stimulatory effect on glucose uptake in L-6 skeletal muscle cells. drugbank.com Notably, compounds 21, 22, and 24 in the series demonstrated a significant reduction in blood glucose levels in STZ-induced diabetic rats. drugbank.com Further investigation of compound 24 in db/db mice revealed improvements in postprandial and fasting blood glucose levels, oral glucose tolerance, serum lipid profiles, and serum insulin (B600854) levels over a 15-day treatment period. drugbank.com These findings underscore the potential of the benzofuran scaffold in developing new antihyperglycemic agents.

| Compound/Derivative | Model | Observed Effect | Reference |

| Mulberrofuran U | STZ-induced hyperglycemic rats | Significant hypoglycemic activity | google.com |

| Moracin M-3-O-beta-D-glucopyranoside | STZ-induced hyperglycemic rats | Significant hypoglycemic activity | google.com |

| Benzofuran-based chromenochalcones (21, 22, 24) | STZ-induced diabetic rats | Significant reduction in blood glucose | drugbank.com |

| Benzofuran-based chromenochalcone (24) | db/db mice | Improved glycemic control and lipid profile | drugbank.com |

Analgesic Activity

The analgesic potential of benzofuran derivatives has been identified through the investigation of natural products. Benzofuran-type stilbenes isolated from Cortex Mori Radicis have shown remarkable analgesic properties. mdpi.comnih.gov Specifically, moracin O and moracin P demonstrated a significant inhibition of acetic acid-induced pain in animal models. nih.govnih.gov Molecular docking studies suggest that the analgesic action of these compounds may be mediated through the metabotropic glutamate (B1630785) receptor 1 (mGluR1). mdpi.comnih.gov

In a separate line of research, synthetic derivatives of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolone have been synthesized and evaluated for their analgesic and anti-inflammatory activities. rsc.org These findings indicate that the benzofuran nucleus is a promising template for the development of new analgesic drugs.

| Compound/Derivative | Model | Observed Effect | Reference |

| Moracin O | Acetic acid-induced pain model | Remarkable inhibition of pain | nih.govnih.gov |

| Moracin P | Acetic acid-induced pain model | Remarkable inhibition of pain | nih.govnih.gov |

| 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolone derivatives | Modified Koster method | Analgesic activity | rsc.org |

Immunosuppressive Activity

Certain benzofuran derivatives have been found to possess immunosuppressive properties. Ailanthoidol, a natural benzofuran, is recognized for its anticancer, antiviral, and immunosuppressive activities. nih.gov The emergence of new immunosuppressive agents is a significant area of pharmaceutical research, and the benzofuran scaffold presents a potential starting point for the development of such compounds. nih.gov The ability of some benzofuran derivatives to modulate immune responses suggests their potential utility in conditions requiring immunosuppression.

| Compound/Derivative | Activity | Reference |

| Ailanthoidol | Immunosuppressive | nih.gov |

Anti-platelet Activity

The investigation into the anti-platelet potential of benzofuran derivatives has yielded promising results. A series of 2,3-dihydro mdpi.comnih.govdioxino[2,3-g]benzofuran compounds have been identified as novel protease-activated receptor 4 (PAR4) antagonists with potent antiplatelet aggregation activity. ontosight.ai Isomers 36 and 37 from this series exhibited strong in vitro antiplatelet activity, with IC50 values of 26.13 nM and 14.26 nM, respectively. ontosight.ai These compounds also showed potent ex vivo antiplatelet effects at concentrations of 6 and 12 mg/kg, with a low bleeding liability. ontosight.ai

Another compound, (2S)-5-methoxy-6-methylflavan-7-ol, purified from Draconis Resina, demonstrated dose-dependent inhibition of platelet aggregation induced by various agonists, including collagen, arachidonic acid, ADP, U46619, and platelet-activating factor (PAF). rsc.org The mechanism of action for this compound appears to be related to the inhibition of cyclooxygenase and the suppression of intracellular calcium increase. rsc.org

| Compound/Derivative | Mechanism/Target | Key Findings | Reference |

| 2,3-dihydro mdpi.comnih.govdioxino[2,3-g]benzofuran derivatives (36 & 37) | PAR4 antagonist | Potent in vitro and ex vivo antiplatelet activity with low bleeding risk. | ontosight.ai |

| (2S)-5-methoxy-6-methylflavan-7-ol | Cyclooxygenase inhibition, suppression of [Ca2+]i increase | Dose-dependent inhibition of platelet aggregation induced by multiple agonists. | rsc.org |

Insecticidal Activity

The benzofuran structure is a key component in several insecticidal compounds. Carbamate (B1207046) insecticides, such as carbofuran, are derivatives of benzofuran and are used to control a variety of pests in crops. ontosight.ainih.gov Carbofuran, chemically known as 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate, is effective against insects, nematodes, and mites. ontosight.ai Research has shown that carbamate insecticides derived from benzofuran, including benfuracarb, carbosulfan, and furathiocarb, exert their effects by interacting with the in vitro polymerization of tubulin. nih.gov Furthermore, patents have been filed for novel benzofuran derivatives for their use as pesticides, indicating ongoing research and development in this area. google.com

| Compound/Derivative | Type | Target Pests | Reference |

| Carbofuran | Carbamate Insecticide | Insects, nematodes, mites | ontosight.ainih.gov |

| Benfuracarb | Carbamate Insecticide | General insecticide | nih.gov |

| Carbosulfan | Carbamate Insecticide | General insecticide | nih.gov |

| Furathiocarb | Carbamate Insecticide | General insecticide | nih.gov |

Antifeedant Activity

Several benzofuran derivatives have been identified as having antifeedant properties against various insect species. Natural dihydrobenzofurans like remirol and aurones have been shown to be antifeedants to Spodoptera litura. mdpi.com Euparin, another benzofuran, also exhibited antifeedant effects against S. litura. mdpi.com Structure-activity relationship studies have suggested that the inclusion of an acetyl or methoxy (B1213986) group on the aromatic part of the benzofuran structure can lead to effective antifeedant activity. mdpi.com

In a study on dihydro-β-agarofuran sesquiterpenes, derivatives were synthesized and evaluated for their antifeedant activity against Mythimna separata. nih.gov Certain derivatives were found to be more active as feeding deterrents than the parent compound, highlighting the importance of specific substitutions on the core structure for this biological effect. nih.gov

| Compound/Derivative | Target Insect | Activity | Reference |

| Remirol | Spodoptera litura | Antifeedant | mdpi.com |

| Aurones | Spodoptera litura | Antifeedant | mdpi.com |

| Euparin | Spodoptera litura | Antifeedant | mdpi.com |

| Dihydro-β-agarofuran derivatives | Mythimna separata | Feeding deterrent | nih.gov |

Calcium Channel Blocker Activity

The benzofuran scaffold is present in compounds known to exhibit calcium channel blocking activity. Amiodarone, a well-known antiarrhythmic drug, is a benzofuran derivative. researchgate.net It is used in the treatment of various arrhythmias and has been shown to disrupt the intracellular calcium homeostasis in parasites. researchgate.net Mibefradil, a T-type calcium channel blocker, has also been studied for its pharmacological actions, which include the blocking of Orai store-operated calcium channels. nih.gov

Furthermore, the structural similarities between certain classes of calcium channel blockers and benzofuran-related compounds have been noted. For instance, diltiazem, a benzothiazepine, is structurally related to newly developed classes of potent L-type calcium channel modulators. nih.gov These findings suggest that the benzofuran nucleus can be a valuable template for designing novel calcium channel blockers.

| Compound/Derivative | Type of Blocker | Key Information | Reference |

| Amiodarone | Antiarrhythmic | Benzofuran derivative, disrupts intracellular Ca2+ homeostasis. | researchgate.net |

| Mibefradil | T-type Ca2+ channel blocker | Blocks Orai store-operated Ca2+ channels. | nih.gov |

Phytoestrogenic Activity

Certain benzofuran derivatives have been identified as possessing phytoestrogenic properties, acting as modulators of the estrogen receptor (ER). These compounds can mimic or block the effects of estradiol, the primary female sex hormone, demonstrating a continuum between agonist and antagonist activities. epo.org This dual action allows some derivatives to function as Selective Estrogen Receptor Modulators (SERMs), exhibiting tissue-specific effects. epo.orgnih.gov

Research into 5,6-dihydroxybenzofuran identified it as a potential drug target for estrogen receptor alpha (ERα). nih.govntu.edu.sg Subsequent synthesis and evaluation of a series of these derivatives showed that the hydroxyl groups at the C-5 and C-6 positions, along with a phenyl ring at the C-2 position, contributed significantly to cytotoxicity in ER-positive (ER+) MCF-7 breast cancer cells. nih.govntu.edu.sg These compounds were found to inhibit MCF-7 cell proliferation via their interaction with ERα. nih.govntu.edu.sg

Similarly, a study of 2-arylbenzofurans isolated from the plant Onobrychis ebenoides—namely ebenfuran I, II, and III—assessed their SERM-like properties. nih.gov Ebenfuran II, in particular, was identified as a potent SERM. It displayed antiestrogenic activity in breast cancer cells through the estrogen receptor, while showing an estrogenic effect on osteoblasts. nih.gov Another derivative, 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride, also showed excellent activity against ER-dependent breast cancer cells with low toxicity. ox.ac.uknih.gov

| Compound/Derivative Class | Cell Line | Observed Activity | Reference |

| Ebenfuran II | MCF-7 (Breast Cancer) | Antiestrogenic | nih.gov |

| Osteoblasts | Estrogenic | nih.gov | |

| 5,6-dihydroxybenzofurans | MCF-7 (ER+) | Cytotoxic, Inhibitory | nih.govntu.edu.sg |

| MDA-MB-231 (ER-) | Less active | nih.govntu.edu.sg | |

| Ebenfuran I & II | MCF-7 | Proliferation stimulation | nih.gov |

| Ebenfuran III | MCF-7 | Inhibitory | nih.gov |

| 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride (4e) | MCF-7 | Excellent activity | ox.ac.uknih.gov |

Anti-HIV Activity

Derivatives of the benzofuran scaffold have been synthesized and evaluated for their potential as anti-HIV agents. In one study, a series of novel benzofuran derivatives were tested for their ability to inhibit HIV-1 replication. nih.gov Among the compounds synthesized, two showed notable activity in reducing the viral cytopathic effect. nih.gov

Another area of research involves derivatives of (+)-cis-khellactone, a type of benzofuranone. Analogs of 4-methyl-3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone (4-methyl DCK) with various alkyl substituents were synthesized and tested for their ability to inhibit HIV-1 replication in H9 lymphocytes. epo.org The results indicated that the nature of the substituent at the 2'-position significantly impacted the anti-HIV activity. epo.org

| Compound | Activity | Measurement | Reference |

| Thiazolidin-4-one derivative (5c) | 93.19% reduction in viral cytopathic effect | at > 2.0 x 10⁻⁴ M | nih.gov |

| 2-thioxo-2,3-dihydro-thiazole (9a) | 59.55% reduction in viral cytopathic effect | at 2.5 x 10⁻⁵ M | nih.gov |

| 4-methyl DCK (2) | Potent Anti-HIV activity | EC₅₀ = 0.0059 µM | epo.org |

| 2'-Methyl-2'-ethyl-4-methyl DCK (7b) | Potent Anti-HIV activity | EC₅₀ = 0.22 µM | epo.org |

Anti-parasitic Activity

Benzofuran derivatives have demonstrated a broad spectrum of biological activities, including significant anti-parasitic properties. ntu.edu.sgnih.gov Research has shown these compounds to be effective against various parasites.

A study involving the synthesis of a library of polysubstituted benzofuran derivatives found that some of these compounds exhibited good inhibitory activity against the proliferation of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. ntu.edu.sg The benzofuran scaffold is recognized as a key pharmacophore in natural products with antimicrobial and anti-parasitic effects. ntu.edu.sg The diverse biological activities reported for benzofuran derivatives include their effectiveness against parasites such as Plasmodium falciparum, which causes malaria. ntu.edu.sg

| Derivative Class | Target Organism | Observed Activity | Reference |

| Polysubstituted benzofurans | Trypanosoma brucei | Good inhibitory activity on proliferation | ntu.edu.sg |

| General Benzofuran Derivatives | Plasmodium falciparum | Anti-parasitic activity | ntu.edu.sg |

Anti-cholinergic Activity

Certain derivatives of benzofuran have been investigated for their potential as cholinesterase inhibitors, a key mechanism in managing neurodegenerative diseases like Alzheimer's. ox.ac.uk A series of 2-phenylbenzofuran (B156813) compounds were specifically designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ox.ac.uk

The study found that most of these compounds showed selective inhibition of BChE, with little to no effect on AChE. ox.ac.uk Compound 16 from this series demonstrated the highest level of BChE inhibition, with an IC₅₀ value of 30.3 μM. ox.ac.uk Kinetic analysis revealed that this compound acts as a mixed-type inhibitor. ox.ac.uk Further molecular dynamics simulations showed that compound 16 binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE enzyme. ox.ac.uk Additionally, phytochemical investigation of Cortex Mori Radicis led to the isolation of 2-arylbenzofuran derivatives that exhibited cholinesterase-inhibitory activity. nih.gov

| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀) | Type of Inhibition | Reference |

| 2-phenylbenzofuran derivative (16) | Butyrylcholinesterase (BChE) | 30.3 μM | Mixed-type | ox.ac.uk |

| 2-Arylbenzofuran derivatives | Cholinesterase | Inhibitory Activity | Not specified | nih.gov |

Structure Activity Relationship Sar Studies of 2 Methylbenzofuran 6 Ol Derivatives

Impact of Hydroxyl Group on Biological Interactions

The hydroxyl (-OH) group, particularly at the C-6 position of the benzofuran (B130515) ring, is a critical determinant of biological activity. Its presence is essential for various interactions with biological targets, significantly influencing the therapeutic potential of these compounds.

The hydroxyl group's ability to form hydrogen bonds is a key factor in its impact on biological interactions. This hydrogen-bonding capacity allows derivatives of 2-methylbenzofuran-6-ol to interact with amino acid residues within the active sites of enzymes or receptors. researchgate.net For instance, studies have shown that the hydroxyl group on the benzofuran ring can form hydrogen bonds with specific amino acid residues, such as Ser 478 in the aromatase active site, potentially leading to stronger binding and inhibition. researchgate.net

Research on various benzofuran derivatives has consistently highlighted the necessity of a hydroxyl group for significant biological effects. In a series of 3-methanone-6-substituted-benzofuran derivatives, compounds featuring a hydroxyl group at the C-6 position demonstrated excellent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.12 μg/mL. Conversely, when the hydroxyl group at the C-6 position was blocked, the resulting compounds exhibited no antibacterial activity, underscoring its essential role. nih.gov The phenolic hydroxyl group of benzofuran has also been identified as crucial for modulating anticancer activity, as the hydrogen-donating nature of this group promotes favorable interactions with cellular targets, thereby inducing cytotoxic properties. nih.govmdpi.com

The position of the hydroxyl group on the benzofuran scaffold is also a critical factor. SAR studies reveal that while a hydroxyl group at the C-6 position is often essential for antibacterial activities, a hydroxyl group at the C-4 position can also confer moderate to excellent antibacterial activity against various strains. nih.govrsc.org

Role of the Benzofuran Ring Structure in Biochemical Processes

The benzofuran ring, a fused heterocyclic system composed of a benzene (B151609) ring and a furan (B31954) ring, serves as a fundamental scaffold for a wide range of biologically active compounds. nih.govnumberanalytics.com This structural motif is prevalent in numerous natural products and synthetic molecules that exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. mdpi.combohrium.comrsc.org

The planar and unsaturated nature of the benzofuran ring system allows it to participate in various non-covalent interactions with biological macromolecules. numberanalytics.com These interactions include hydrophobic interactions and π-π stacking with aromatic amino acid residues in proteins, which are crucial for the binding of the molecule to its target. researchgate.net For example, the benzofuran ring of certain hybrid compounds has been observed to bind through hydrophobic interactions with residues such as Phe 134, Val 370, Leu 372, and Met 374 in the active site of enzymes. researchgate.net

Furthermore, the oxygen atom within the furan ring can act as a hydrogen bond acceptor, contributing to the binding affinity and specificity of the molecule. researchgate.net In some instances, the oxygen atom of the benzofuran ring has been found to form a hydrogen bond with amino acid residues like Asp 309. researchgate.net

The benzofuran scaffold is also amenable to chemical modifications at various positions, allowing for the synthesis of a vast library of derivatives with fine-tuned biological activities. mdpi.com Substitutions at the C-2 and C-3 positions of the furan ring, as well as on the benzene ring, have been extensively explored to optimize the pharmacological profile of benzofuran-based compounds. rsc.org Earlier SAR studies have indicated that substitutions at the C-2 position, such as ester or heterocyclic rings, are often crucial for the cytotoxic activity of these compounds against cancer cells. nih.gov

Effect of Substituents on Biological Activities

The biological activities of this compound derivatives can be significantly modulated by the introduction of various substituents at different positions of the benzofuran core. The nature, position, and stereochemistry of these substituents play a pivotal role in determining the potency and selectivity of these compounds.

Influence of Methyl Group Position (e.g., C-2, C-3)

The position of the methyl group on the benzofuran ring has a demonstrable effect on the biological activity of the resulting derivatives.

In the context of serotonin-3 (5-HT3) receptor antagonists, the introduction of methyl groups at the C-2 position of a 2,3-dihydrobenzofuran (B1216630) ring was found to increase pharmacological activity. nih.gov Specifically, a dimethyl substitution at C-2 showed greater potency than a single methyl group, which in turn was more potent than the unsubstituted dihydro derivative. nih.gov Furthermore, the stereochemistry of the methyl group is important, with the (2S)-methyl group contributing more significantly to the enhancement of pharmacological activity than the (2R)-methyl group. nih.gov

For anticancer applications, the position of the methyl group also plays a crucial role. In a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives designed as tubulin polymerization inhibitors, the addition of a methyl group at the C-3 position resulted in increased antiproliferative activity compared to an amino group at the same position. researchgate.net This suggests that the C-3 methyl substituent is a favorable modification for enhancing the anticancer properties of this particular class of benzofurans. researchgate.net

Conversely, in other contexts, a bromine atom attached to the methyl group at the C-3 position of the benzofuran ring has been shown to confer remarkable cytotoxic activity against leukemia cells. nih.gov This highlights that the functionalization of the methyl group itself can be a powerful strategy for modulating biological activity.

Importance of Hydroxyl Group Position (e.g., C-6, C-7)

The position of the hydroxyl group on the benzofuran ring is a critical determinant of the biological activity of its derivatives.

As previously discussed, a hydroxyl group at the C-6 position is often considered essential for the antibacterial activity of benzofuran derivatives. nih.govrsc.org Studies on 3-methanone-6-substituted-benzofuran derivatives revealed that compounds with a hydroxyl group at C-6 exhibited excellent antibacterial activity against a range of bacterial strains. nih.gov The blocking of this C-6 hydroxyl group led to a complete loss of antibacterial activity, underscoring its importance. nih.gov

While the C-6 position is frequently highlighted, other positions for the hydroxyl group can also confer significant biological activity. For instance, a hydroxyl group at the C-4 position has been shown to result in good antibacterial activity against S. aureus and MRSA. nih.gov In another study, a hydroxyl substituent at the C-4 position led to moderate antibacterial activities. rsc.org

In the context of anticancer activity, the phenolic hydroxyl group, irrespective of its exact position, is considered crucial for modulating cytotoxic properties. nih.gov The hydrogen-donating ability of the hydroxyl group facilitates favorable interactions with biological targets. nih.gov

Halogenation Effects on Anticancer Activity

The introduction of halogen atoms, such as bromine, chlorine, and fluorine, into the benzofuran scaffold is a widely employed strategy to enhance anticancer activity. nih.govmdpi.com This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. nih.govmdpi.com

The position of the halogen atom on the benzofuran ring is a critical factor influencing its biological effect. nih.govmdpi.com For instance, the placement of a halogen atom at the para position of an N-phenyl ring substituent on a benzofuran has been associated with maximum cytotoxic activities. nih.govmdpi.com Similarly, the addition of a fluorine atom at position 4 of a 2-benzofuranyl group led to a twofold increase in potency and inhibitory activity in a series of amiloride-benzofuran derivatives. nih.govmdpi.com

It has been observed that attaching a halogen atom to an alkyl or acetyl chain substituent, rather than directly to the benzofuran ring, can also produce pronounced cytotoxic activity. nih.gov For example, a bromine atom attached to the methyl group at the C-3 position of the benzofuran ring resulted in a compound with remarkable cytotoxicity against leukemia cells. nih.gov

However, the effect of halogenation can be complex. In some cases, the presence of two halogen-substituted rings, coupled with the absence of a methoxy (B1213986) substituent on a heterocyclic ring, was found to be detrimental to cytotoxic activity. nih.govmdpi.com

Below is a table summarizing the in vitro inhibitory activities of some halogenated benzofuran derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | GI50 (μM) | Reference |

| 1 | K562 | 5 | ND | nih.gov |

| 1 | HL60 | 0.1 | ND | nih.gov |

| 2 | PLK1 PBD | 16.4 | ND | nih.gov |

| 3 | A-549 | ND | 1.8 | nih.gov |

| 3 | MCF-7 | ND | 0.7 | nih.gov |

| 3 | Panc-1 | ND | 1.3 | nih.gov |

| 3 | HT-29 | ND | 1.6 | nih.gov |

ND: Not Determined

Role of Heterocyclic Ring Substitutions

The incorporation of other heterocyclic rings into the benzofuran structure, creating hybrid molecules, is a promising approach for developing potent therapeutic agents. nih.govmdpi.com This strategy leverages the potential for synergistic effects between the benzofuran core and the appended heterocyclic moiety. nih.gov

Substitutions at the C-2 position of the benzofuran ring with various heterocyclic systems have been shown to be crucial for cytotoxic activity. nih.gov Examples of heterocyclic rings that have been successfully used as substituents include chalcone, triazole, piperazine, and imidazole. nih.gov

The inclusion of hydrophilic, heteroatom-containing groups like piperidine (B6355638) on the benzofuran ring can also significantly improve the physicochemical properties of the resulting compounds. nih.gov In one study, a series of hybrid compounds featuring benzofuran and quinazolinone moieties were synthesized. nih.gov The analysis of these hybrids revealed that the presence of two halogen-substituted rings combined with the lack of a methoxy substituent on the heterocyclic ring was detrimental to activity. nih.gov

The table below presents data on the cytotoxic activity of some hybrid benzofuran derivatives.

| Compound | Cell Line | IC50 (μM) | Reference |

| 5 | - | 0.43 | nih.gov |

| 6a | MCF-7 | - | nih.gov |

| 6e | MCF-7 | No cytotoxicity | nih.gov |

| 10b | - | - | nih.gov |

Further details on the specific targets and full activity profiles can be found in the cited literature.

Impact of Ester Groups

The introduction of ester groups to the benzofuran scaffold is a key strategy for modifying cytotoxic and antioxidant activities. Preliminary SAR studies on benzofuran compounds have identified the C-2 position as a crucial site for these effects. rsc.org The nature and placement of the ester group can significantly alter the compound's biological profile.

Research indicates that benzofuran esters are a significant area of development for antioxidant drugs. rsc.org For instance, specific ester derivatives have demonstrated high free radical scavenging activity. rsc.org In the context of anticancer properties, substitutions at the C-2 position, including ester or heterocyclic rings, have been found to be vital for the cytotoxic activity of benzofuran derivatives. mdpi.com While direct studies on this compound ester derivatives are limited in the provided context, the general findings for the benzofuran class suggest that esterification is a potent method for enhancing biological activity. For example, replacing a carboxylic acid with its methyl ester can influence crystal morphology and intermolecular interactions due to changes in hydrogen-bonding capacity. vulcanchem.com

Table 1: Influence of Ester Groups on Benzofuran Derivatives' Activity

| Compound Class | Position of Ester Group | Observed Biological Effect | Citation |

| Benzofuran Derivatives | C-2 | Key for cytotoxic activity | rsc.orgmdpi.com |

| Benzofuran Ester Compounds | Not Specified | High free radical scavenging activity | rsc.org |

| 2-alkoxycarbonyl derivatives | C-2 | Potent antiproliferative activity | mdpi.com |

Influence of Amino and Methoxy Groups

The presence and position of amino and methoxy groups on the benzofuran ring system are critical determinants of the biological activity of this compound derivatives, particularly concerning their antiproliferative and antibacterial properties.

The methoxy group at the C-6 position has been shown to be essential for potent antiproliferative activity. nih.gov Studies comparing derivatives with methoxy groups at different positions found that those with a C-6 methoxy substituent were significantly more active than those with a C-7 methoxy group. mdpi.com In fact, the removal of the C-6 methoxy group from the 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan skeleton resulted in inactive compounds. nih.gov The combination of a methyl group at C-3 and a methoxy group at C-6 often yields the most potent compounds in a series. mdpi.comnih.gov

The introduction of an amino group is closely associated with the antibacterial activity of benzofuran derivatives. rsc.org SAR studies on amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans revealed that the position of the amino and methoxy groups could drastically alter activity. For example, compound 10h (with a methyl group at C-3, an amino group at C-5, and a methoxy group at C-6) showed the most promising results in a series, with significant growth inhibition against several cancer cell lines. mdpi.com

Table 2: Research Findings on Amino and Methoxy Group Substitutions

| Compound/Derivative | Substituents | Key Finding | Citation |

| TR187 | C-3 Methyl, C-6 Methoxy | Potent inhibitor of tubulin polymerization and cancer cell growth. | nih.gov |